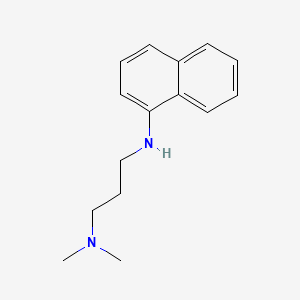
14,17,21-Trihydroxypregn-4-ene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from simpler steroid precursors. One common method includes the oxidation of pregnenolone followed by hydroxylation at specific positions to introduce the hydroxyl groups at the 14, 17, and 21 positions .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes using specific strains of bacteria or fungi that can introduce the necessary hydroxyl groups. This biotechnological approach is preferred due to its efficiency and selectivity .
化学反应分析
Types of Reactions: 14,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at the 11 position.
Reduction: Reduction of the ketone groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Cortisone: Formed by oxidation.
Tetrahydrocortisol: Formed by reduction.
科学研究应用
14,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its role in cellular signaling and stress response.
Medicine: Widely used as an anti-inflammatory and immunosuppressive agent in the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions.
Industry: Utilized in the formulation of topical creams and ointments for skin conditions.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, enzymes, and adhesion molecules .
相似化合物的比较
Cortisone: Similar structure but lacks the hydroxyl group at the 11 position.
Prednisolone: Contains additional double bonds and hydroxyl groups.
Dexamethasone: Contains fluorine atoms and additional methyl groups.
Uniqueness: 14,17,21-Trihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties, making it highly effective as an anti-inflammatory and immunosuppressive agent .
属性
CAS 编号 |
595-18-6 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1 |
InChI 键 |
NBOPGWCQYLBUPH-FHBGEGHHSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


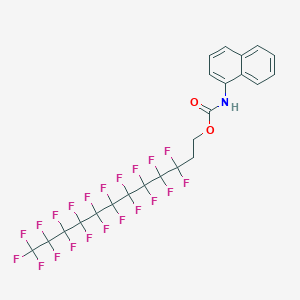
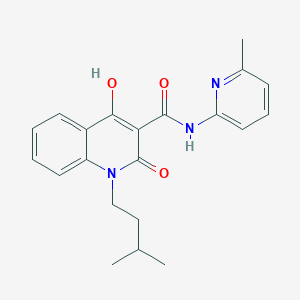

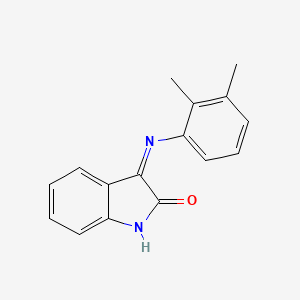
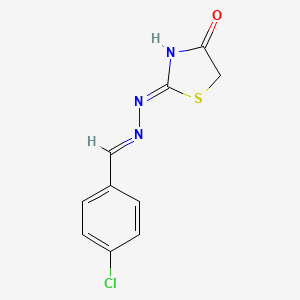
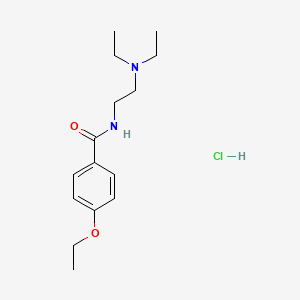

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)



